molecular formula C16H7Cl2F3O3 B2936604 3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 389069-54-9

3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B2936604
CAS RN: 389069-54-9
M. Wt: 375.12
InChI Key: ZPLBTMULPSZYJE-UHFFFAOYSA-N
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Description

The compound “3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one” is a derivative of chromen-4-one, which is a type of heterocyclic compound. The molecule contains a 2,4-dichlorophenyl group, a hydroxy group, and a trifluoromethyl group attached to the chromen-4-one core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused six-membered benzene and pyrone rings of the chromen-4-one core. The 2,4-dichlorophenyl, hydroxy, and trifluoromethyl groups would be attached at the 3rd, 7th, and 2nd positions of the chromen-4-one core, respectively .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the hydroxy group might be involved in hydrogen bonding, and the dichlorophenyl and trifluoromethyl groups could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the hydroxy group could make it capable of forming hydrogen bonds, which could affect its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural elucidation of compounds related to "3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one". For instance, the crystal structure of a closely related compound, "3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one", was determined, highlighting the compound's crystallization in the monoclinic crystal system and the formation of linear chains in the crystallographic c-axis due to π-π stacking of aromatic residues (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Transformations

Various studies have focused on the chemical reactions and transformations of chromen-4-one derivatives. A novel synthesis approach for "3-((trifluoromethyl)thio)-4H-chromen-4-one" was developed, using AgSCF3 and trichloroisocyanuric acid to generate active electrophilic trifluoromethylthio species in situ, showcasing the compound's reactivity under mild conditions and its insensitivity to air and moisture (Xiang & Yang, 2014).

Catalytic Properties and Synthetic Applications

The catalytic properties of novel polystyrene-supported catalysts were explored in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the catalysts' efficiency and potential for environmentally friendly synthesis processes (Alonzi et al., 2014).

Oxidation Chemistry and Functionalization

The oxidation chemistry of chromene-annulated chlorins was investigated, revealing the compound's versatility in undergoing various oxidation conditions, leading to a better understanding of chlorins' chemistry and suggesting potential applications as chemosensors due to functionalities susceptible to nucleophilic attack (Hewage, Zeller, & Brückner, 2017).

Antimicrobial Activity

The compound "3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile" was synthesized and showed promising antimicrobial activities, suggesting the potential of chromene derivatives in developing new antimicrobial agents (Okasha et al., 2022).

Future Directions

The future directions for this compound would depend on its intended use and effectiveness. If it shows promise in preliminary studies, it could be further developed and optimized. Potential applications could be in the field of medicinal chemistry, materials science, or as a synthetic intermediate .

properties

IUPAC Name

3-(2,4-dichlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7Cl2F3O3/c17-7-1-3-9(11(18)5-7)13-14(23)10-4-2-8(22)6-12(10)24-15(13)16(19,20)21/h1-6,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLBTMULPSZYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7Cl2F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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